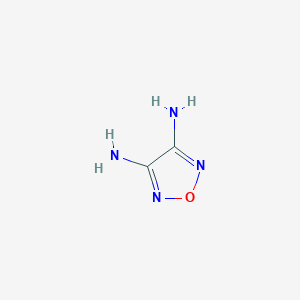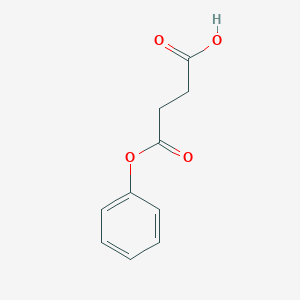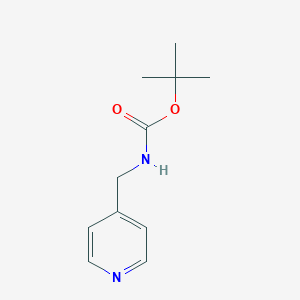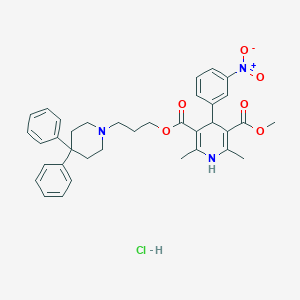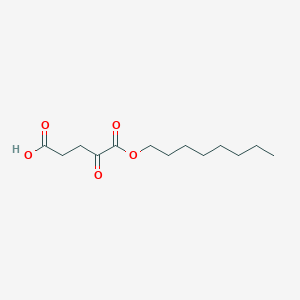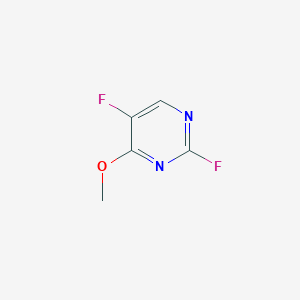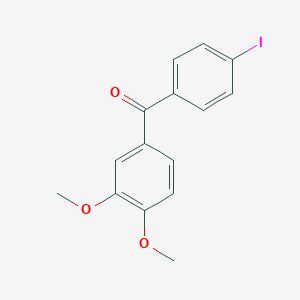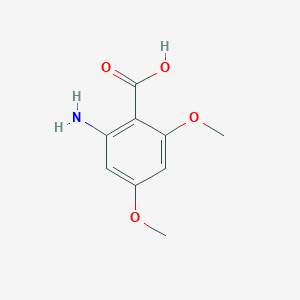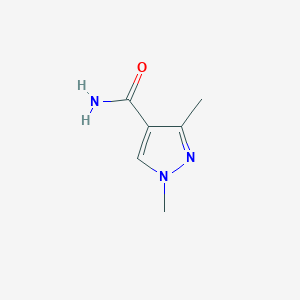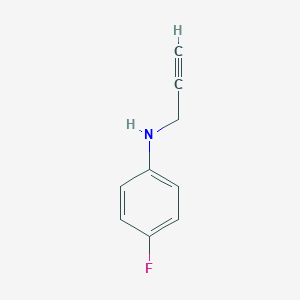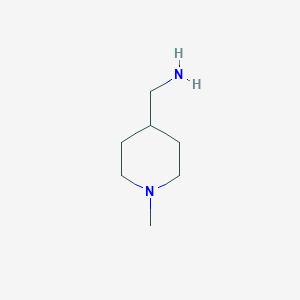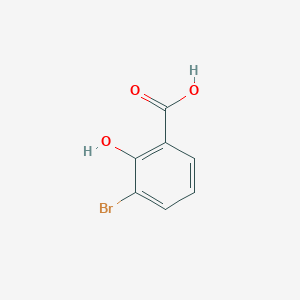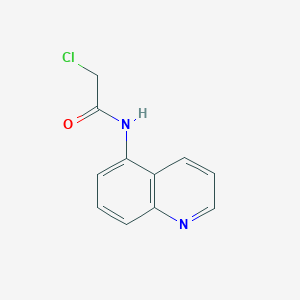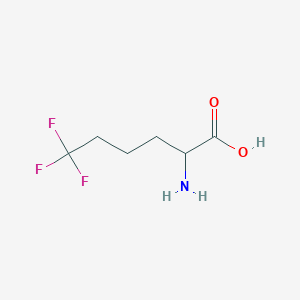
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-, also known as ICRF-193, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. ICRF-193 has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory activity, and anti-viral activity.
Mechanism Of Action
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. DNA topoisomerase II works by creating breaks in the DNA strand, allowing it to unwind and replicate. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- binds to the enzyme and prevents it from creating breaks in the DNA strand, thereby inhibiting DNA replication and transcription.
Biochemical And Physiological Effects
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory activity and anti-viral activity. It has also been shown to have an effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Advantages And Limitations For Lab Experiments
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has several advantages for use in laboratory experiments. It is a potent inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in DNA replication and transcription. It is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, there are some limitations to its use. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.
Future Directions
There are several future directions for research on 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-. One area of interest is the development of new cancer therapies based on its anti-tumor activity. Another area of interest is the study of its effects on other cellular processes, such as cell signaling and apoptosis. Additionally, researchers are interested in exploring the potential of 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- as a treatment for viral infections, such as HIV and hepatitis C. Overall, 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. Both methods have been used successfully to produce 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- in the laboratory.
Scientific Research Applications
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, which is essential for the replication and transcription of DNA in cancer cells. This makes 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- a promising candidate for the development of new cancer therapies.
properties
CAS RN |
114560-26-8 |
|---|---|
Product Name |
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- |
Molecular Formula |
C18H19NO7 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C18H19NO7/c1-10(20)25-7-5-6-13-12(9-26-11(2)21)16-17(19(13)3)14(22)8-15(24-4)18(16)23/h5-6,8H,7,9H2,1-4H3/b6-5+ |
InChI Key |
BLWZGZXGLQTPPF-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
Canonical SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
synonyms |
[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



